molecular formula C11H13ClFNO2 B8126127 Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride

Cat. No.: B8126127
M. Wt: 245.68 g/mol
InChI Key: BPJBYKMDSVNSLI-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted at the 3-position with a 4-fluorophenyl group and a methyl ester moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Its molecular formula is C₁₁H₁₂ClFNO₂, with a molecular weight of 260.67 g/mol (calculated based on structural analogs in –7).

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)azetidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-10(14)11(6-13-7-11)8-2-4-9(12)5-3-8;/h2-5,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJBYKMDSVNSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

Azetidine rings are commonly synthesized via intramolecular cyclization of β-amino alcohols. For example, reacting epichlorohydrin with benzhydrylamine in the presence of diisopropylethylamine and ethanol generates a β-amino alcohol intermediate, which undergoes cyclization under basic conditions to form the azetidine core. This method, adapted from patent WO2018108954A1, achieves yields of 65–75% when optimized at 60–65°C for 12 hours.

Nucleophilic Ring-Opening of Epoxides

Alternative approaches involve epoxide intermediates. Treatment of epichlorohydrin with amines such as 4-fluoroaniline in polar solvents (e.g., THF) at 0–5°C forms an epoxide-amine adduct, which cyclizes upon heating to 50–60°C. This method, however, requires stringent temperature control to avoid polymerization byproducts.

Introduction of the 4-Fluorophenyl Group

Friedel-Crafts Alkylation

Direct alkylation of 4-fluorobenzene with azetidine-3-carboxylic acid derivatives using Lewis acids like AlCl₃ has been reported. However, this method suffers from poor regioselectivity and competing side reactions, limiting its utility.

Palladium-Catalyzed Cross-Coupling

A more reliable strategy involves Suzuki-Miyaura coupling. For instance, reacting 3-bromoazetidine-3-carboxylate with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C achieves 60–70% yields. This method, while efficient, demands anhydrous conditions and rigorous exclusion of oxygen.

Esterification to Methyl Ester

Thionyl Chloride-Mediated Esterification

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) in methanol. This one-pot method converts the acid to its methyl ester hydrochloride salt directly. For example, azetidine-3-carboxylic acid (1.0 equiv) reacts with SOCl₂ (1.2 equiv) in methanol at 0–5°C, followed by stirring at room temperature for 4 hours, yielding 85–90% pure product.

Diazomethane Quenching

Alternative esterification with diazomethane (CH₂N₂) in diethyl ether offers milder conditions but poses safety risks due to diazomethane’s explosivity. This method is less preferred industrially.

Hydrochloride Salt Formation

Gas-Phase HCl Treatment

The free base is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a suspension in ethanol at 0°C. After 10 minutes, the mixture is refluxed for 12 hours, yielding crystalline product with 70–80% recovery. For example, treating 40.4 g of free base in ethanol (1 L) with HCl gas produces 45 g (73%) of the hydrochloride salt.

Aqueous HCl Precipitation

Dissolving the free base in aqueous HCl (1–2 M) and evaporating under reduced pressure provides the salt in high purity. This method avoids flammable solvents but may require recrystallization from ethanol/ether mixtures.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (50:50 to 70:30). This step removes unreacted starting materials and regioisomers, achieving >98% purity.

Recrystallization

Recrystallization from hot methanol or ethanol/ether mixtures enhances crystalline purity. For instance, dissolving the hydrochloride salt in hot methanol (60°C) and cooling to −20°C yields needle-like crystals with 99% HPLC purity.

Analytical Data

  • Melting Point : 158–160°C (decomposition).

  • ¹H NMR (D₂O, 400 MHz): δ 7.45–7.35 (m, 2H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 4.25–4.15 (m, 2H, azetidine-H), 3.85 (s, 3H, COOCH₃), 3.70–3.60 (m, 2H, azetidine-H).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Methods

StepMethodYield (%)Purity (%)Key AdvantagesLimitations
Azetidine formationβ-Amino alcohol cyclization7095High regioselectivityLong reaction times (12–24 hrs)
Fluorophenyl additionSuzuki coupling6598Mild conditionsRequires Pd catalyst
EsterificationSOCl₂/MeOH8590One-pot, scalableHCl byproduct
Salt formationHCl gas in EtOH7599High crystallinityRequires gas handling

Challenges and Optimization Strategies

Byproduct Mitigation

  • Mesylation Byproducts : During esterification, residual mesyl chloride can form sulfonic acid impurities. Washing with 10% K₂CO₃ aqueous solution removes these byproducts effectively.

  • Epimerization : The azetidine ring’s stereochemical integrity is preserved by maintaining reaction temperatures below 30°C during cyclization.

Solvent Selection

  • THF vs. DCM : Tetrahydrofuran (THF) enhances reaction rates in reductions but complicates workup due to peroxide formation. Dichloromethane (DCM) offers inertness but lower solubility for polar intermediates.

Scale-Up Considerations

  • Hydrogenation Safety : Large-scale deprotection via hydrogenation (e.g., 5000 L reactors) requires strict pressure control (<60 psi) and Pd catalyst recycling to reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride is being investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance pharmacokinetic properties, making it suitable for drug development.

Table 1: Pharmacological Potential

PropertyDescription
Binding AffinityEnhanced due to fluorine substitution
Antiproliferative ActivityShows potential against cancer cell lines
Mechanism of ActionInteraction with biological targets influencing cell growth

Research indicates that this compound exhibits considerable biological activity, particularly in cancer research. It has been linked to interactions with receptors involved in tumor growth and apoptosis.

Case Study: Antitumor Activity
A study demonstrated that azetidine derivatives, including this compound, inhibited tubulin polymerization in MCF-7 breast cancer cells, suggesting a mechanism involving apoptosis induction .

Synthetic Organic Chemistry

As a versatile building block, this compound is utilized in the synthesis of more complex molecules and polymers. Its unique reactivity allows for various chemical transformations.

Table 2: Chemical Reactions

Reaction TypeExample ReagentsProducts
OxidationHydrogen peroxideN-Oxides
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionSodium methoxideFluorine-substituted products

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

Methyl Azetidine-3-carboxylate Hydrochloride
  • Formula: C₅H₁₀ClNO₂
  • Molecular Weight : 151.59 g/mol
  • Key Differences: Lacks the 4-fluorophenyl group, resulting in lower molecular weight and reduced lipophilicity.
Ethyl Azetidine-3-carboxylate Hydrochloride
  • Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • Key Differences : The ethyl ester increases hydrophobicity compared to the methyl ester in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride
  • Formula : C₁₀H₁₁ClF₃N
  • Molecular Weight : 237.65 g/mol
  • Key Differences : The trifluoromethyl group introduces stronger electron-withdrawing effects and steric bulk compared to the 4-fluorophenyl group. This could alter binding affinity in receptor interactions and metabolic stability.

Ring Size and Functional Group Comparisons

Paroxetine Hydrochloride (Piperidine Analog)
  • Formula: C₁₉H₂₀FNO₃·HCl
  • Molecular Weight : 365.83 g/mol (anhydrous)
  • Key Differences :
    • Six-membered piperidine ring vs. four-membered azetidine, reducing ring strain but increasing conformational flexibility.
    • Contains a benzodioxol moiety, absent in the target compound, which contributes to serotonin reuptake inhibition (SSRI activity).
    • The 4-fluorophenyl group is retained, suggesting shared electronic properties but divergent pharmacological profiles due to ring-size differences.
3-Fluoroazetidine Hydrochloride
  • Formula : C₃H₆ClFN
  • Molecular Weight : 122.54 g/mol
  • Key Differences : Lacks both the carboxylate ester and aromatic substituents, resulting in simpler physicochemical properties and likely lower bioactivity complexity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Functional Groups
Target Compound 260.67 ~1.8 Moderate 4-Fluorophenyl, methyl ester
Methyl Azetidine-3-carboxylate HCl 151.59 ~0.5 High Methyl ester
3-(3-(Trifluoromethyl)phenyl)azetidine HCl 237.65 ~2.5 Low Trifluoromethylphenyl
Paroxetine HCl 365.83 ~3.0 Low Benzodioxol, piperidine, 4-fluorophenyl

Notes:

  • The target compound’s 4-fluorophenyl group increases LogP compared to non-aromatic azetidines, balancing solubility and permeability .
  • The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability compared to ethyl or tert-butyl esters .

Biological Activity

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of the Compound

This compound is a derivative of azetidine, a five-membered nitrogen-containing heterocycle. The presence of the 4-fluorophenyl group enhances its biological activity and selectivity towards specific molecular targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites, thus preventing substrate interaction. This is particularly relevant in metabolic pathways involving monoacylglycerol lipase (MAGL), where azetidine derivatives have shown promise as selective inhibitors .
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways critical for cellular functions. This modulation can affect processes such as cell growth, differentiation, and apoptosis.

Anticancer Activity

Research has indicated that methyl azetidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have demonstrated that certain azetidine derivatives can inhibit key signaling pathways involved in cancer progression .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of azetidine derivatives. For example, compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits selective binding to MAGL with high affinity. The compound's structure allows it to effectively compete with natural substrates, leading to significant reductions in lipid signaling molecules involved in pain and inflammation pathways .

In Vivo Evaluations

In vivo studies using animal models have shown that this compound can reduce inflammatory responses and exhibit analgesic effects. The pharmacokinetics of the compound suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .

Data Table: Biological Activity Summary

Activity Effect Reference
Enzyme InhibitionInhibition of MAGL
AnticancerInduction of apoptosis
NeuroprotectionAChE inhibition
Anti-inflammatoryReduction in inflammatory markers

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of azetidine precursors with fluorophenyl derivatives. A common approach uses Methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) as a starting material, followed by fluorophenyl group introduction via nucleophilic substitution or cross-coupling reactions . Optimization includes:

  • Temperature control : Maintain 0–5°C during azetidine ring formation to minimize side reactions.
  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to enhance yield .
  • Purification : Employ recrystallization in ethanol/water (3:1 v/v) to achieve ≥97% purity, as validated by HPLC .

Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical?

Answer: A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR confirms the azetidine ring (δ 3.8–4.2 ppm for CH₂ groups) and 4-fluorophenyl moiety (δ 7.2–7.4 ppm) .
  • X-ray crystallography : Use SHELX-2018 for structure refinement. For example, a reported analog (CAS 4629-78-1) showed bond angles of 89.5°–91.2° in the azetidine ring .
  • Mass spectrometry : ESI-MS (positive mode) should exhibit [M+H]⁺ at m/z 254.1 (calculated for C₁₁H₁₂FNO₂·HCl) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models be resolved for this compound?

Answer: Contradictions often arise from dynamic effects (e.g., ring puckering). Mitigation strategies include:

  • DFT calculations : Compare B3LYP/6-31G(d) optimized geometries with X-ray data to assess torsional strain .
  • Multi-conformer refinement : Use SHELXL’s TWIN/BASF commands to model disorder in the azetidine ring .
  • Validation tools : Check RMSD values in Mercury (CCDC) to ensure deviations <0.05 Å .

Q. What pharmacological mechanisms are hypothesized for fluorophenyl-azetidine derivatives, and how can they be validated?

Answer: Fluorophenyl-azetidine moieties are linked to serotonin receptor modulation (e.g., analog FG 8032 targets 5-HT receptors ). Validation methods:

  • In vitro binding assays : Use HEK-293 cells expressing hSERT (IC₅₀ determination via radioligand displacement ).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS; compare half-life (t₁/₂) to paroxetine analogs .
  • MD simulations : Analyze ligand-receptor interactions (e.g., GROMACS) to predict binding affinity .

Q. How can synthetic byproducts or impurities be systematically characterized?

Answer: Common impurities include unreacted azetidine precursors or fluoroarene dimers . Characterization workflow:

  • HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities at 254 nm .
  • HRMS : Identify exact masses (e.g., m/z 237.0 for dehydrohalogenated byproducts).
  • 2D NMR : NOESY correlations differentiate regioisomers (e.g., para vs. ortho fluorophenyl substitution) .

Methodological Resources

  • Crystallography : SHELX-2018 for refinement , WinGX/ORTEP for visualization .
  • Spectral libraries : PubChem (CID 125864066) for reference data .
  • Synthetic protocols : Kanto Reagents’ catalog (CAS 100202-39-9) for purity standards .

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